4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an isopropyl group attached to the piperidine ring. Piperidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route is the reaction of 3-fluorophenylacetonitrile with isopropylamine to form the piperidine ring, followed by hydroxylation and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is structurally similar to other piperidine derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
4-(3-Fluorophenyl)piperidine: Lacks the hydroxy and isopropyl groups.
4-Hydroxy-1-methylpiperidine: Lacks the fluorophenyl group.
4-(3-Fluorophenyl)-1-ethylpiperidine: Has an ethyl group instead of an isopropyl group.
These compounds may exhibit different biological activities and chemical reactivity due to the variations in their structures.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-11(2)16-8-6-14(17,7-9-16)12-4-3-5-13(15)10-12/h3-5,10-11,17H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLPCAUZJHNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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